磺胺二甲嘧啶
科学研究应用
磺胺嘧啶具有广泛的科学研究应用,包括:
化学: 用作研究磺酰胺化学和反应机理的模型化合物。
生物学: 研究其抗菌特性及其对细菌生长的影响。
作用机制
磺胺嘧啶通过抑制细菌酶二氢叶酸合成酶来发挥其抗菌作用。这种酶对于细菌中叶酸的合成至关重要。 通过竞争性抑制对氨基苯甲酸 (PABA) 与该酶的结合,磺胺嘧啶阻止了叶酸的合成,而叶酸对于细菌的生长和复制至关重要 .
生化分析
Biochemical Properties
Sulfalene is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, an essential nutrient for cellular growth and function . By inhibiting this enzyme, Sulfalene prevents the formation of folic acid, thereby inhibiting the growth of bacteria .
Cellular Effects
Its primary action is to inhibit bacterial growth by disrupting the synthesis of folic acid . This disruption can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfalene exerts its effects at the molecular level by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for cellular growth and function . By binding to the enzyme, Sulfalene prevents the substrate para-aminobenzoic acid from binding, thereby inhibiting the synthesis of folic acid .
Temporal Effects in Laboratory Settings
Given its long-acting nature, it is likely that Sulfalene has a prolonged effect on bacterial growth and folic acid synthesis .
Metabolic Pathways
Sulfalene is involved in the metabolic pathway of folic acid synthesis . It interacts with the enzyme dihydropteroate synthetase, preventing the formation of folic acid
准备方法
合成路线和反应条件
磺胺嘧啶通过一系列涉及嘧啶衍生物磺化的化学反应合成。主要步骤包括:
磺化: 将磺酰胺基团引入嘧啶环。
胺化: 在苯环上添加一个氨基。
反应条件通常涉及使用强酸或强碱、升高的温度和特定的催化剂来促进反应 .
工业生产方法
磺胺嘧啶的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和高纯度。该过程包括:
原料准备: 采购和提纯起始原料。
化学合成: 在大反应器中进行磺化和胺化反应。
纯化: 通过结晶、过滤和其他纯化技术去除杂质。
质量控制: 通过严格的测试确保最终产品符合要求的规格.
化学反应分析
反应类型
磺胺嘧啶经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成砜衍生物。
还原: 还原反应可以将磺胺嘧啶转化为其相应的胺衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。
取代: 各种亲核试剂可用于取代反应,包括胺和醇.
主要形成的产物
氧化: 砜衍生物。
还原: 胺衍生物。
取代: 各种取代的磺酰胺化合物.
相似化合物的比较
类似化合物
- 磺胺嘧啶
- 磺胺甲恶唑
- 磺胺多辛
- 磺胺甲唑
比较
磺胺嘧啶因其长效作用和高血浆结合而不同于其他磺胺类药物。这使得它在体内保持持续的治疗浓度,使其在延长治疗过程中有效。 与其他磺胺类药物相比,磺胺嘧啶具有更长的半衰期,需要更少的剂量 .
属性
IUPAC Name |
4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZBTAEDBELFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046179 | |
Record name | Sulfalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L | |
Record name | SID50086577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfametopyrazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. Para-aminobenzoic acid (PABA), a substrate of the enzyme is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152-47-6 | |
Record name | Sulfalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfalene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BL4ZC15G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169.5 °C | |
Record name | Sulfametopyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00664 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfametopyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfalene?
A1: Sulfalene, a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase in susceptible organisms. [] This enzyme is crucial for the synthesis of folate, essential for DNA synthesis and cell survival. By inhibiting this pathway, Sulfalene effectively disrupts parasite growth. []
Q2: Does Sulfalene exhibit a synergistic effect when combined with other drugs?
A2: Yes, Sulfalene demonstrates a synergistic effect when combined with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. [] This combination creates a sequential blockade in the folate synthesis pathway, enhancing its efficacy against malaria parasites. []
Q3: How does the mechanism of action of Sulfalene differ from that of quinine in treating malaria?
A3: While Sulfalene targets folate synthesis in parasites, quinine exerts its antimalarial effect by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin degradation. This difference highlights the distinct mechanisms employed by these drugs to combat malaria. []
Q4: What is the molecular formula and weight of Sulfalene?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Sulfalene. For precise information, please refer to chemical databases such as PubChem or ChemSpider.
Q5: Is there any information available on the spectroscopic data of Sulfalene?
A5: The provided research articles do not delve into the spectroscopic characterization of Sulfalene. For detailed spectroscopic data, you may want to consult specialized chemical databases or research publications focused on spectroscopic analysis.
Q6: Are there any studies on Sulfalene's material compatibility and stability under various conditions?
A6: The provided research focuses primarily on the pharmacological aspects of Sulfalene. Information regarding material compatibility and stability under various conditions is not discussed in these papers.
Q7: Are there any catalytic properties and applications described for Sulfalene?
A7: The provided research papers focus on Sulfalene's role as an antimalarial agent. There is no mention of any catalytic properties or applications associated with this compound.
Q8: Are there any computational chemistry studies or QSAR models developed for Sulfalene?
A8: The provided research primarily focuses on in vivo and clinical studies related to Sulfalene. There's no mention of computational chemistry studies or QSAR models for this compound.
Q9: How does modifying the structure of Sulfalene affect its activity, potency, and selectivity?
A9: The research papers do not provide insights into the structure-activity relationship (SAR) of Sulfalene or the impact of structural modifications on its activity, potency, and selectivity.
Q10: What are the stability profiles of Sulfalene, and are there any formulation strategies to enhance its stability, solubility, or bioavailability?
A10: While the research confirms that Sulfalene is a long-acting sulfonamide, specific details about its stability under various conditions and formulation strategies are not elaborated upon.
Q11: Is there any information on SHE regulations and compliance related to Sulfalene?
A11: The research papers primarily focus on the efficacy and clinical aspects of Sulfalene. They do not delve into specific SHE regulations or compliance related to this compound.
Q12: What is the absorption, distribution, metabolism, and excretion (ADME) profile of Sulfalene?
A12: Sulfalene exhibits slow absorption after oral administration. [] It distributes widely in the body, including the cerebrospinal fluid. [] The drug undergoes acetylation in the liver, and both parent and acetylated forms are excreted in the urine. [, ] The elimination half-life is long, contributing to its long-acting property. [, , ]
Q13: Does acetylator phenotype influence the pharmacokinetics or therapeutic response to Sulfalene?
A13: Research suggests that while acetylator phenotype influences the half-life of non-acetylated Sulfalene in plasma before malaria infection, this difference becomes insignificant during an active infection. [] Additionally, no significant association was found between acetylator phenotype and the therapeutic response to Sulfalene or its combination with pyrimethamine. [, ]
Q14: Are there known resistance mechanisms to Sulfalene in Plasmodium falciparum?
A14: The research papers suggest that resistance to Sulfalene can develop, often in conjunction with resistance to other antimalarials like pyrimethamine. [, ] This highlights the need for careful monitoring of drug resistance patterns and the development of new antimalarial strategies. []
Q15: What in vivo models have been used to study Sulfalene efficacy against malaria?
A15: Research has utilized rhesus monkeys infected with Plasmodium knowlesi as a model to study the antimalarial effects of Sulfalene and its synergistic action with Trimethoprim. [] This model demonstrated the curative potential of the drug combination against the parasite. [] Additionally, studies in mice infected with Plasmodium berghei have demonstrated the potentiating action of Sulfalene-pyrimethamine mixtures against drug-resistant strains. []
Q16: Is there any information on the toxicity and safety profile of Sulfalene?
A16: While generally considered safe and well-tolerated, Sulfalene can cause side effects, with skin reactions being a significant concern, particularly with prolonged use or high doses. [] It is crucial to use this medication under the guidance of a healthcare professional.
Q17: What analytical methods are commonly employed for the detection and quantification of Sulfalene?
A17: Several analytical methods are used to detect and quantify Sulfalene, including:
Q18: Has the environmental impact of Sulfalene been assessed?
A18: The provided research papers primarily focus on the pharmacological and clinical aspects of Sulfalene. There is no information about its environmental impact or degradation pathways in these studies.
Q19: Are there viable alternatives or substitutes for Sulfalene, and how do they compare?
A19: Alternative antimalarial drugs exist, with their suitability depending on factors like the geographical location, drug resistance patterns, and the clinical presentation of the infection. Some alternatives mentioned in the research include:
Q20: Are there any studies on the immunogenicity of Sulfalene or its potential to induce immunological responses?
A20: The provided research focuses on the efficacy and safety of Sulfalene in treating malaria. It does not include information about its immunogenicity or potential to induce immunological responses.
Q21: Does Sulfalene interact with drug transporters or metabolizing enzymes?
A21: The research primarily focuses on the clinical aspects of Sulfalene. Detailed information regarding its interactions with drug transporters or metabolizing enzymes is not discussed.
Q22: Is there any historical context or are there any milestones associated with Sulfalene research?
A22: The provided research highlights the historical context of Sulfalene use, particularly its emergence as a treatment option for chloroquine-resistant malaria, especially when combined with pyrimethamine. [, , , ] This combination offered a valuable tool in combating the growing problem of drug resistance. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。